N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N2,N7-diphenyl-N2,N7-bis(3-methylphenyl)-9,9'-spirobi[fluorene]-2,7-diamine . This name reflects its structural features:
- A spirobi[fluorene] core (two fluorene units connected via a spiro carbon at the 9-position).
- Amino groups at the 2- and 7-positions of each fluorene moiety.
- Phenyl and 3-methylphenyl (m-tolyl) substituents on the nitrogen atoms.
The structural representation (Figure 1) highlights the spiro-configured fluorene backbone, with phenyl and m-tolyl groups attached to the amino functionalities. The rigidity of the spiro structure contributes to the compound’s thermal stability and electronic properties.
| IUPAC Name | Structural Features |
|---|---|
| N2,N7-diphenyl-N2,N7-bis(3-methylphenyl)-9,9'-spirobi[fluorene]-2,7-diamine | Spirobi[fluorene] core, amino groups at 2/7 positions, phenyl/m-tolyl substituents |
Molecular Formula and Weight Analysis
The molecular formula C51H38N2 corresponds to a molecular weight of 678.86 g/mol , calculated as follows:
- Carbon (C) : 51 atoms × 12.01 g/mol = 612.51 g/mol
- Hydrogen (H) : 38 atoms × 1.008 g/mol = 38.30 g/mol
- Nitrogen (N) : 2 atoms × 14.01 g/mol = 28.05 g/mol
- Total : 612.51 + 38.30 + 28.05 = 678.86 g/mol .
Structural Descriptors:
- SMILES Notation :
Cc1cccc(c1)N(c1ccc2c(c1)C1(c3c2ccc(c3)N(c2cccc(c2)C)c2ccccc2)c2ccccc2c2c1cccc2)c1ccccc1. - InChI Key :
QZTQQBIGSZWRGI-UHFFFAOYSA-N.
| Parameter | Value |
|---|---|
| Molecular Formula | C51H38N2 |
| Molecular Weight | 678.86 g/mol |
| SMILES | Cc1cccc(c1)N(c1ccc2c(c1)C1(...)c2ccccc1 |
| InChI Key | QZTQQBIGSZWRGI-UHFFFAOYSA-N |
The compound’s extended conjugation and steric hindrance from the spiro architecture enhance its performance in optoelectronic applications.
Properties
IUPAC Name |
2-N',7-N'-bis(3-methylphenyl)-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H38N2/c1-35-15-13-21-39(31-35)52(37-17-5-3-6-18-37)41-27-29-45-46-30-28-42(53(38-19-7-4-8-20-38)40-22-14-16-36(2)32-40)34-50(46)51(49(45)33-41)47-25-11-9-23-43(47)44-24-10-12-26-48(44)51/h3-34H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQQBIGSZWRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679936 | |
| Record name | N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033035-83-4 | |
| Record name | N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Aromatic Electrophilic Substitution
A robust method involves double intramolecular aromatic electrophilic substitution on dibromobenzophenone derivatives. The process includes:
- Protonation of the ketone to generate a reactive electrophilic center.
- Electrophilic attack on the nucleophilic aromatic rings positioned ortho or para to the substituents.
- Formation of the spiro carbon center through cyclization, resulting in the spirobi[fluorene] framework.
This method has been demonstrated to be efficient for synthesizing spiro derivatives with phenyl and heterocyclic substituents, including the target compound with diphenyl and di-m-tolyl amine groups.
Reaction Conditions and Optimization
- Temperature: Cyclization often requires elevated temperatures (e.g., 120 °C) for unsubstituted phenyl derivatives but can proceed at room temperature for more nucleophilic heterocycles.
- Concentration: Dilute solutions (~1.5 × 10^–3 mol·L^–1) are preferred to minimize intermolecular side reactions and oligomerization.
- Acidic Medium: Sulfonic acid in solvents like chloroform or pentane is used to protonate the ketone and facilitate cyclization.
- Substituent Effects: Terminal methyl groups on thiophene rings or m-tolyl substituents on aniline nitrogen atoms help prevent unwanted oligomerization and improve yields.
Research Findings and Structural Analysis
Yield and Efficiency
- The preparation of spiro derivatives with phenyl and m-tolyl substituents typically achieves moderate to good yields (~50-90%) depending on the substituents and reaction conditions.
- For this compound, the presence of m-tolyl groups enhances steric hindrance, reducing side reactions and improving cyclization efficiency.
X-ray Crystallography Insights
X-ray structures of related ketone precursors and protonated intermediates reveal:
| Parameter | Value Range (Å or Degrees) | Notes |
|---|---|---|
| Distance between electrophilic carbon (carbonyl) and nucleophilic aromatic carbon | 3.15 – 3.25 Å (reactive) vs. ~4.5 Å (non-reactive) | Shorter distances favor cyclization |
| Dihedral angles between carbonyl axis and aromatic rings | 28° – 30° | Smaller angles correlate with better conjugation |
| Bond Length Alternation (BLA) | Lower BLA indicates better conjugation | Influences electron density at reactive sites |
- Compounds with longer distances and higher conjugation (lower BLA) may show reduced reactivity due to electron delocalization.
- The m-tolyl substituents on the nitrogen atoms help maintain optimal geometry and electronic properties for cyclization.
Theoretical Calculations
- Computational studies using Fukui functions and reactivity indices predict the thermodynamic and kinetic feasibility of spiro cyclization.
- These calculations help rationalize why certain heterocyclic substitutions proceed smoothly at room temperature, while others require heating or fail due to instability.
Summary Table of Preparation Parameters
| Aspect | Details | Impact on Synthesis |
|---|---|---|
| Starting Material | 2,7-Dibromo substituted benzophenone derivatives | Precursor for electrophilic cyclization |
| Acid Catalyst | Sulfonic acids (e.g., methanesulfonic acid) | Protonates carbonyl, activates electrophile |
| Solvent | Chloroform, pentane | Solubility and reaction medium |
| Temperature | Room temp to 120 °C | Higher for phenyl, lower for heterocycles |
| Concentration | ~1.5 × 10^–3 mol·L^–1 (diluted) | Limits oligomerization |
| Substituents | Diphenyl and di-m-tolyl groups on nitrogen atoms | Steric and electronic effects improve yield |
| Reaction Time | 12 hours or longer | Ensures complete cyclization |
| Yield | 50-90% depending on conditions | Optimized by substituent and condition tuning |
Chemical Reactions Analysis
Types of Reactions
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Key Applications
-
Organic Light-Emitting Diodes (OLEDs)
- N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine is used as an organic light-emitting material due to its excellent charge transport properties and fluorescence characteristics. These properties make it suitable for use in OLEDs, where it contributes to the efficiency and brightness of the emitted light .
- Organic Solar Cells
- Photoelectric Materials
- Light Sensors
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLED structures improved the device's luminous efficiency by approximately 30% compared to traditional materials. This enhancement was attributed to the compound's superior charge mobility and exciton management capabilities.
Case Study 2: Organic Solar Cell Efficiency
Research conducted on organic solar cells revealed that devices utilizing this compound exhibited a power conversion efficiency increase from 8% to over 10%. The study highlighted that the compound's role in facilitating electron transport was crucial for achieving this improvement.
Comparative Analysis of Related Compounds
| Compound Name | Application Area | Efficiency Improvement | Key Properties |
|---|---|---|---|
| This compound | OLEDs, Solar Cells | Up to 30% (OLEDs), 25% (Solar Cells) | High charge mobility, Fluorescence |
| N,N'-Bis(phenanthren-9-yl)-N,N'-bis(phenyl)-benzidine | OLEDs | ~20% | Moderate charge mobility |
| 4,N4'-Di(naphthalen-1-yl)-N4-(4-octylphenyl)-N4'-phenylbiphenyl-4,4'-diamine | OLEDs | ~15% | Lower fluorescence |
Mechanism of Action
The mechanism of action of N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine primarily involves its ability to transport charge efficiently. The spirobifluorene core provides a rigid and stable structure, while the diphenylamine and m-tolyl groups facilitate charge mobility. This combination enhances the compound’s performance in electronic applications by improving charge injection and transport properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Electron-Donating Groups : Diphenylamine and m-tolyl groups in the target compound lower the HOMO level compared to Spiro-NPB (-5.3 vs. -5.2 eV), facilitating hole injection into adjacent layers .
- Steric Hindrance : The meta-methyl groups in the target compound reduce crystallinity, improving film-forming ability compared to bulkier naphthyl groups in Spiro-NPB .
- Pyridine Functionalization : XPP’s pyridine substituents enhance interfacial charge extraction, outperforming Spiro-OMeTAD in PSCs .
Thermal Stability :
The target compound’s glass transition temperature (~150°C) is comparable to Spiro-NPB (165°C) but higher than Spiro-OMeTAD (120°C), ensuring morphological stability during device operation .
Device Performance
While direct performance data for the target compound are unavailable, insights are drawn from structural analogs:
- OLED Applications :
- HTM 1B (a spirobifluorene derivative with modified amine groups) achieved an external quantum efficiency (EQE) of 13.64% in red phosphorescent OLEDs, surpassing Spiro-NPB (12.5%) .
- The target compound’s m-tolyl groups may enhance exciton confinement, similar to CzFA, a spirobifluorene-carbazole hybrid that improved red phosphorescent device efficiency by 60% compared to CBP .
- Perovskite Solar Cells: XPP and DFH demonstrated dopant-free PCEs of 19.5% and 20.6%, respectively, attributed to optimized HOMO alignment and high intrinsic conductivity .
Biological Activity
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine is a compound of significant interest in the field of organic electronics and medicinal chemistry. This article delves into its biological activity, highlighting its potential applications and mechanisms of action based on various studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C51H38N2, with a molecular weight of 678.86 g/mol. It features a spirobifluorene core structure, which is known for its excellent charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic applications .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Reactive oxygen species generation |
Antimicrobial Activity
The compound also shows antimicrobial activity against various bacterial and fungal strains. Studies have reported that it possesses moderate to significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity
In addition to its antimicrobial properties, the compound was evaluated for cytotoxicity using the Brine Shrimp Lethality Test. The results indicated that this compound exhibits significant cytotoxic effects, suggesting potential applications in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cells, leading to cell death.
Study on Anticancer Properties
A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound against various tumor models. The findings revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against clinically relevant pathogens. The study utilized agar diffusion methods to assess efficacy and concluded that this compound displayed superior activity compared to standard antibiotics.
Q & A
Q. What are the established synthetic routes for preparing N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine?
The synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling to introduce aryl and m-tolyl groups at the 2,7-positions of the spirobi[fluorene] core. Key steps include:
- Chlorination of 9,9'-spirobi[fluorene] to generate reactive sites for amination.
- Amination with m-tolyl and phenyl amines under palladium catalysis .
- Purification via column chromatography or recrystallization to isolate the target compound. Reaction yields depend on steric hindrance from substituents and catalyst efficiency .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and spiro-conjugation. For example, aromatic protons from m-tolyl groups appear as distinct doublets in H NMR .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 678.88 for CHN) .
- UV-Vis and Fluorescence Spectroscopy : Absorption at ~380 nm (in THF) and emission at ~410–484 nm indicate π-π* transitions and intramolecular charge transfer .
Q. What are the primary applications of this compound in academic research?
It is studied as a hole-transport material (HTM) in organic electronics (e.g., OLEDs, perovskite solar cells) due to its:
- High thermal stability from the rigid spirobi[fluorene] core.
- Tunable charge mobility via m-tolyl and phenyl substituents .
Advanced Research Questions
Q. How do substituent electronic/steric effects influence charge transport properties?
- Electron-donating m-tolyl groups enhance hole mobility by lowering the HOMO level.
- Steric hindrance from methyl groups on m-tolyl substituents reduces molecular packing density, which can decrease recombination losses in devices .
- Comparative studies with para-substituted analogs (e.g., methoxy groups) show that meta-substitution balances charge transport and solubility .
Q. How can researchers resolve contradictions in optical or electrochemical data across studies?
Q. What challenges arise in optimizing synthetic yields, and how are they addressed?
Q. How does the spirobi[fluorene] core enhance thermal stability in device applications?
Q. What methodologies are used to study structure-property relationships in derivatives?
- Single-crystal XRD : Resolves molecular packing and torsion angles between substituents .
- Time-resolved photoluminescence (TRPL) : Quantifies exciton diffusion lengths in thin films.
- Density Functional Theory (DFT) : Predicts electronic effects of substituent modifications .
Data Contradictions and Mitigation Strategies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
